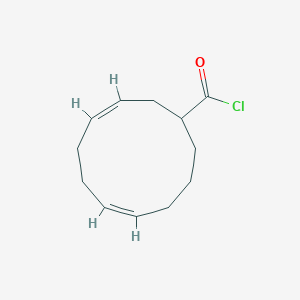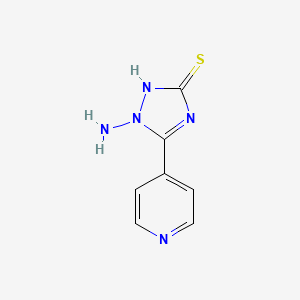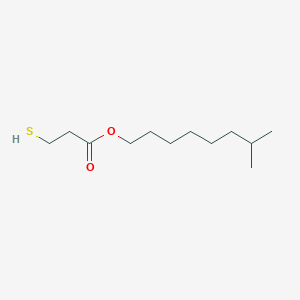
7-Methyloctyl 3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C12H24O2S. It is a colorless liquid that is primarily used as an intermediate in the production of various chemical products. This compound contains both ester and thiol functional groups, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononyl 3-mercaptopropionate is typically synthesized through the esterification of 3-mercaptopropionic acid with isononanol. The reaction is catalyzed by an acid catalyst such as p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of isononyl 3-mercaptopropionate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isononyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes in thiol-ene and thiol-yne reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) are used in thiol-ene reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Formed from the addition of the thiol group to alkenes.
Substituted Esters: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Isononyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers.
Biology: Employed in the modification of biomolecules through thiol-ene reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable thioester bonds.
Industry: Utilized in the production of adhesives, coatings, and polymers due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of isononyl 3-mercaptopropionate involves its thiol and ester functional groups. The thiol group can form covalent bonds with various substrates, while the ester group can undergo hydrolysis and substitution reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropionic Acid: Contains a carboxylic acid group instead of an ester group.
Trimethylolpropane Tris(3-mercaptopropionate): A trifunctional thiol used in similar applications but with higher functionality.
Pentaerythritol Tetrakis(3-mercaptopropionate): A tetrafunctional thiol with applications in polymer cross-linking.
Uniqueness
Isononyl 3-mercaptopropionate is unique due to its combination of ester and thiol functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both functionalities, such as in the synthesis of complex organic molecules and industrial polymers .
Propiedades
Número CAS |
56841-50-0 |
|---|---|
Fórmula molecular |
C12H24O2S |
Peso molecular |
232.38 g/mol |
Nombre IUPAC |
7-methyloctyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)7-5-3-4-6-9-14-12(13)8-10-15/h11,15H,3-10H2,1-2H3 |
Clave InChI |
VOMFBILPYQAPBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


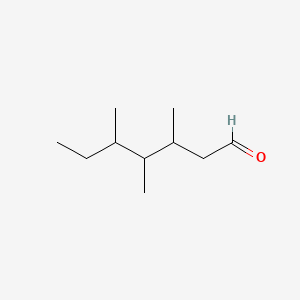
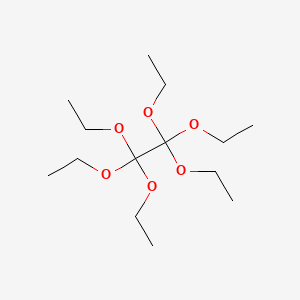
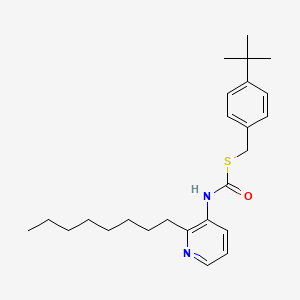
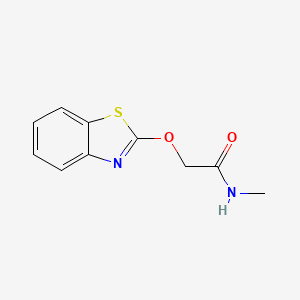
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)

![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

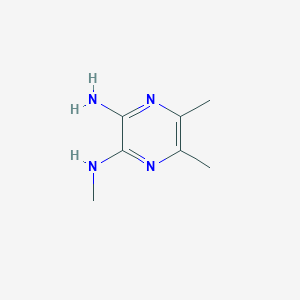
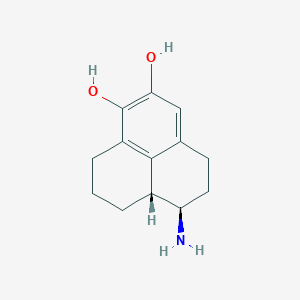

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
